

# Pharmacological profile and preliminary safety data of VT-1598 tosylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide to the Pharmacological Profile and Preliminary Safety of **VT-1598 Tosylate**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

VT-1598 is a novel, orally bioavailable tetrazole-based antifungal agent currently under development for the treatment of a wide range of invasive fungal infections.<sup>[1][2]</sup> It functions as a highly selective inhibitor of fungal cytochrome P450 sterol 14 $\alpha$ -demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane.<sup>[1][3]</sup> This targeted mechanism, coupled with a high specificity for the fungal enzyme over human CYP450 enzymes, suggests a potential for reduced drug-drug interactions and an improved safety profile compared to existing azole antifungals.<sup>[1][2]</sup> This document provides a comprehensive overview of the pharmacological profile and preliminary safety data for **VT-1598 tosylate**, drawing from preclinical and early clinical studies.

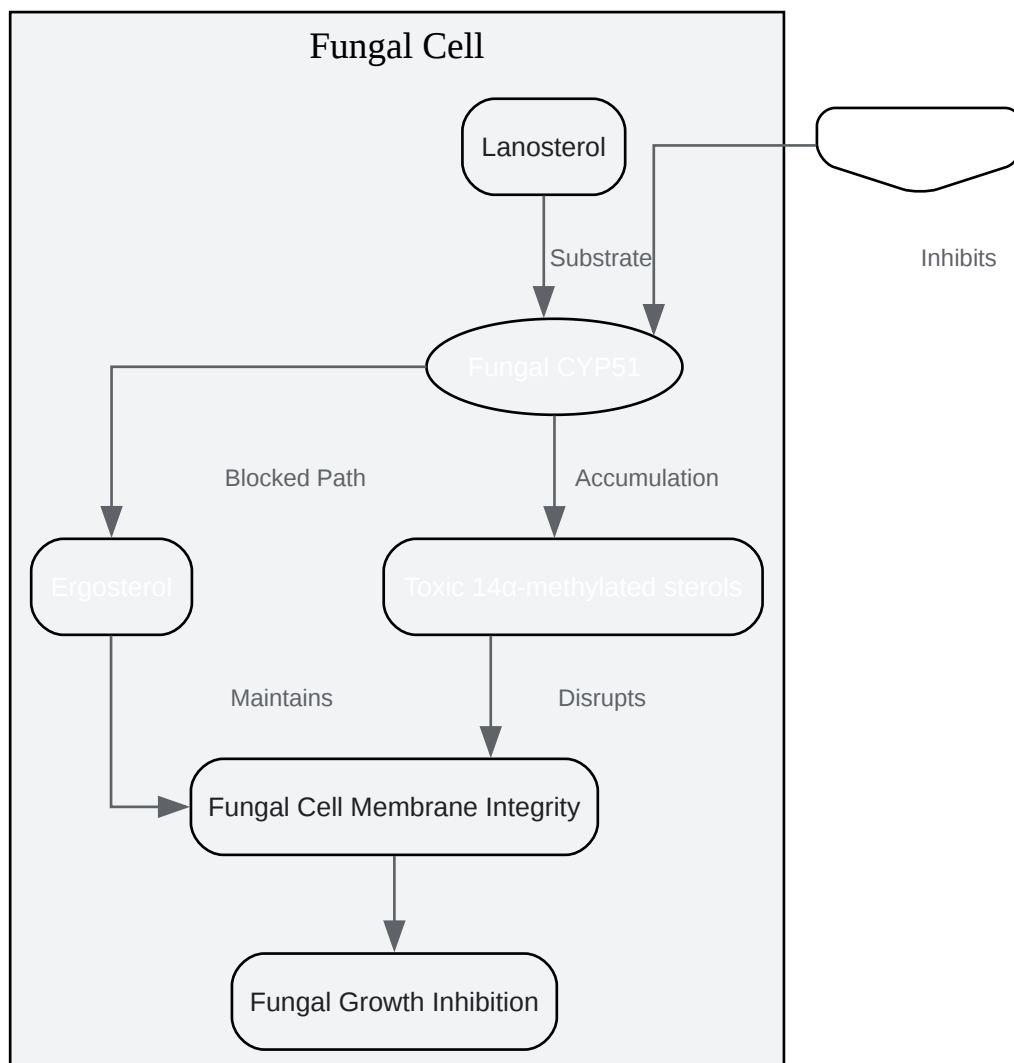
## Pharmacological Profile

### Mechanism of Action

VT-1598 exerts its antifungal activity by potently inhibiting fungal CYP51. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of

ergosterol and the accumulation of toxic  $14\alpha$ -methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and replication. The high selectivity of VT-1598 for fungal CYP51 is a key characteristic, minimizing its impact on human steroidogenesis and the metabolism of other drugs.[1][3]

### Signaling Pathway of VT-1598



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Caption: Mechanism of action of VT-1598 in the fungal cell.

### In Vitro Antifungal Activity

VT-1598 has demonstrated a broad spectrum of in vitro activity against a variety of clinically important fungal pathogens. Antifungal susceptibility testing was conducted using broth microdilution methods according to Clinical and Laboratory Standards Institute (CLSI) standards.[2]

Fungal Species	In Vitro Activity Highlights
Candida spp.	Active against various Candida species, including fluconazole-resistant isolates.[2][3]
Cryptococcus spp.	Demonstrated activity against Cryptococcus species.[3]
Endemic Fungi	Active against Blastomyces, Histoplasma, Coccidioides immitis, and Coccidioides posadasii.[2][4]
Aspergillus spp.	Demonstrated activity against Aspergillus species.[3]
Rhizopus arrhizus	Showed in vitro activity against this species of mucormycetes.[3]

Notably, the in vitro activity of VT-1598 was comparable or superior to that of several clinically available antifungal agents, including amphotericin B, fluconazole, caspofungin, voriconazole, and posaconazole.[2] For instance, the Minimum Inhibitory Concentrations (MICs) of VT-1598 against Coccidioides posadasii and Coccidioides immitis isolates were 1 µg/mL and 0.5 µg/mL, respectively, whereas the MIC of fluconazole against both isolates was 16 µg/mL.[4]

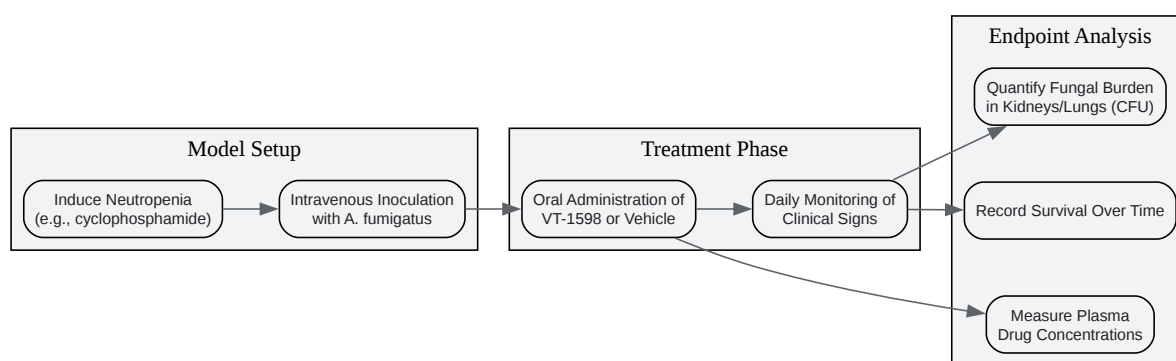
### In Vivo Efficacy

The antifungal efficacy of VT-1598 has been evaluated in several murine models of invasive fungal infections.

- Invasive Aspergillosis: In neutropenic mouse models of invasive aspergillosis, VT-1598 demonstrated dose-dependent reductions in lung and kidney fungal burden.[5] A survival study showed 100% survival at doses of 20 and 40 mg/kg once daily, with sustained suppression of fungal burden even after drug washout.[5]

- Central Nervous System (CNS) Coccidioidomycosis: In murine models of CNS coccidioidomycosis caused by *C. posadasii* and *C. immitis*, VT-1598 treatment resulted in significant, dose-related improvements in survival and reductions in brain fungal burden.[4]
- Other Infections: VT-1598 has also shown high efficacy in reducing fungal burden and improving survival rates in murine models of invasive candidiasis and cryptococcosis.[3]

#### Experimental Workflow for Murine Model of Invasive Aspergillosis



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Caption: Workflow for a murine model of disseminated invasive aspergillosis.

## Pharmacokinetics

The pharmacokinetic properties of VT-1598 and its primary metabolite, VT-11134, have been characterized in both preclinical animal models and a first-in-human clinical study.[3]

#### Preclinical Pharmacokinetics (Mice)

- The half-life of VT-1598 in mice is approximately 24 hours.[4]

- Plasma concentrations of VT-1598 were dose-dependent. Two days after the last treatment in a fungal burden study, plasma concentrations were  $1.95 \pm 0.63$  µg/mL for a 4 mg/kg dose and  $17.6 \pm 5.50$  µg/mL for a 20 mg/kg dose.[4]
- The plasma area-under-the-curve (AUC) of VT-1598 increased in a nearly linear fashion between 5 and 40 mg/kg after 5 days of once-daily administration.[5]

#### Clinical Pharmacokinetics (Healthy Adult Subjects)

A Phase 1, single-ascending dose study was conducted in healthy adults with oral doses of 40, 80, 160, 320, and 640 mg of VT-1598.[1][3]

Table 1: Pharmacokinetic Parameters of VT-1598 in Healthy Adults (Fasted State)

Dose (mg)	Cmax (ng/mL)	AUC0-last (ng*h/mL)	Tmax (h)
40	31.00	116.1	4.01
80	N/A	N/A	N/A
160	N/A	N/A	N/A
320	N/A	N/A	5.14
640	279.4	4507	N/A

Data presented as geometric means. N/A indicates data not explicitly provided in the search results.[3]

Table 2: Pharmacokinetic Parameters of VT-11134 (Primary Metabolite) in Healthy Adults (Fasted State)

Dose of VT-1598 (mg)	Cmax (ng/mL)	AUC0-last (ng*h/mL)	Tmax (h)	Half-life (h)
40	N/A	1140	5.01	103-126
80	24.96	N/A	6.00	103-126
160	N/A	N/A	6.00	103-126
320	N/A	N/A	N/A	103-126
640	108.8	7156	6.00	103-126

Data presented as geometric means. N/A indicates data not explicitly provided in the search results.[\[3\]](#)

- Food Effect: The administration of VT-1598 with food resulted in a 44% increase in Cmax and a 126% increase in AUC0-last for the parent drug.[\[1\]](#)[\[3\]](#) Conversely, the Cmax of the metabolite VT-11134 decreased by 23%, while its AUC0-last remained unchanged.[\[1\]](#)[\[3\]](#)
- Excretion: Neither VT-1598 nor its primary metabolite, VT-11134, were detected in the urine. [\[1\]](#)[\[3\]](#)

## Preliminary Safety and Tolerability

### Preclinical Safety

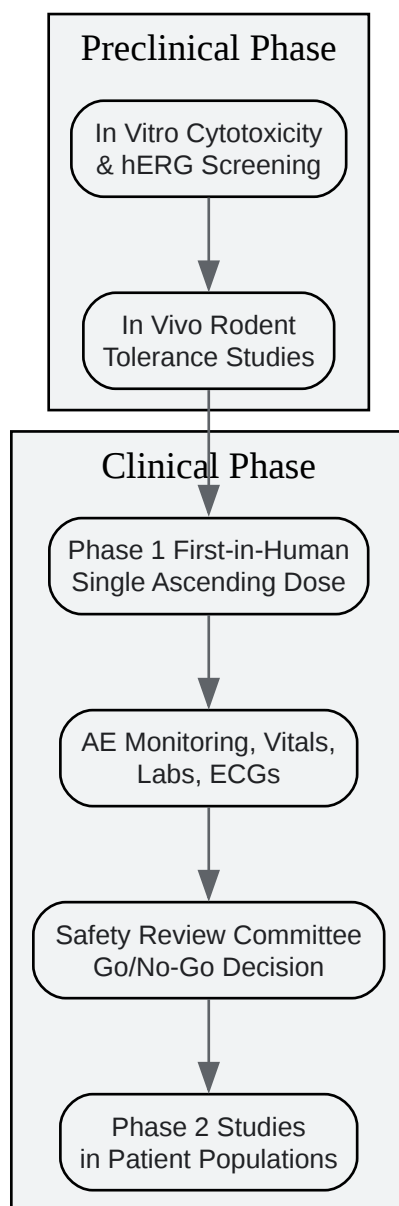
In murine studies, VT-1598 was well-tolerated at therapeutic doses.[\[4\]](#)

### Clinical Safety

The first-in-human, single-ascending dose study in healthy adult subjects provides the primary clinical safety data for VT-1598 to date.[\[1\]](#)[\[3\]](#)

- Adverse Events: No serious adverse events (AEs) or AEs leading to early termination were observed across all dose cohorts (40 mg to 640 mg).[\[1\]](#)[\[3\]](#)
- Overall Tolerability: The safety and pharmacokinetic profiles from this initial clinical study support the further clinical development of VT-1598.[\[1\]](#)[\[3\]](#)

## Logical Flow of Safety Assessment for VT-1598



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Caption: Logical progression of the safety assessment for VT-1598.

## Experimental Protocols

### Antifungal Susceptibility Testing

- Methodology: Antifungal susceptibility testing was performed by broth microdilution or macrodilution methods in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI).[2]
- Isolates: Clinical isolates of various fungal species were utilized.[2]
- Comparators: Clinically available antifungal agents were tested in parallel against each isolate.[2]

#### Murine Model of CNS Coccidioidomycosis

- Animal Model: Murine models were used to establish CNS infections with *Coccidioides posadasii* and *Coccidioides immitis*.[4]
- Drug Formulation: For the *C. immitis* studies, a tosylate salt of VT-1598 was used.[4]
- Treatment Regimen: Treatment was administered for 7 days in the fungal-burden studies and 14 days in the survival studies.[4]
- Endpoint Analysis: Fungal burden in brain tissue was assessed 24 to 48 hours post-treatment in the fungal-burden studies. In the survival studies, endpoints were the time to morbidity or prespecified study completion dates. Plasma concentrations of VT-1598 were also measured.[4]

#### First-in-Human Clinical Study

- Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study. [1][3]
- Participants: Healthy adult subjects.[1][3]
- Dose Cohorts: Single oral doses of 40, 80, 160, 320, and 640 mg of VT-1598.[1][3]
- Randomization: Within each dose cohort, eight subjects were randomized to receive either VT-1598 or a placebo in a 3:1 ratio.[1][3]
- Food Effect Arm: A 160 mg dose cohort was evaluated in both fasted and fed states to assess the impact of food on pharmacokinetics.[1][3]



- Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of VT-1598 and its primary metabolite, VT-11134.[3]
- Safety Assessments: Safety and tolerability were monitored throughout the study.[1][3]

## Conclusion

**VT-1598 tosylate** is a promising new antifungal agent with a potent and selective mechanism of action. It exhibits a broad spectrum of in vitro activity and has demonstrated significant efficacy in preclinical models of several serious invasive fungal infections. The preliminary data from the first-in-human clinical study indicates that single oral doses of VT-1598 are well-tolerated and exhibit a predictable pharmacokinetic profile. These findings strongly support the continued clinical development of VT-1598 for the treatment of invasive fungal diseases. Further studies will be necessary to evaluate the efficacy and safety of multiple-dose regimens in patient populations.

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- To cite this document: BenchChem. [Pharmacological profile and preliminary safety data of VT-1598 tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929071#pharmacological-profile-and-preliminary-safety-data-of-vt-1598-tosylate]

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